molecular formula C18H26N2O2 B5423999 1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide

1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B5423999
M. Wt: 302.4 g/mol
InChI Key: OTBOCJCHDBTADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C18H26N2O2. This compound belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Properties

IUPAC Name

1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-12-5-6-13(2)17(11-12)14(3)19-18(22)16-7-9-20(10-8-16)15(4)21/h5-6,11,14,16H,7-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBOCJCHDBTADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.